Bismuth subsalicylate
Overview
Description
Bismuth subsalicylate is a well-known compound primarily used as an antidiarrheal and anti-inflammatory agent. It is commonly found in over-the-counter medications like Pepto-Bismol and Kaopectate. This compound has been used for over a century to treat various gastrointestinal discomforts, including nausea, indigestion, upset stomach, and diarrhea .
Mechanism of Action
Target of Action
Bismuth subsalicylate primarily targets the gastrointestinal tract, where it exhibits antibacterial and gastroprotective properties . It is particularly effective against Helicobacter pylori, a bacterium implicated in various gastrointestinal disorders .
Mode of Action
This compound works through several mechanisms:
- Antisecretory action : It stimulates the absorption of fluids and electrolytes by the intestinal wall, reducing the flow of these substances into the bowel .
- Anti-inflammatory action : As a derivative of salicylic acid, it reduces inflammation and irritation of the stomach and intestinal lining through inhibition of prostaglandin G/H synthase 1/2 .
- Antimotility action : It reduces hypermotility of the stomach .
- Antibacterial action : It inhibits the adhesion and filmogenesis by Escherichia coli . It also has a bactericidal action via a so-called oligodynamic effect, where small amounts of heavy metals such as bismuth damage many different bacteria species .
Biochemical Pathways
This compound affects several biochemical pathways. It hydrolyzes in the gut to bismuth oxychloride and salicylic acid, and less commonly, bismuth hydroxide . These compounds are believed to have bactericidal effects. In particular, salicylic acid is effective against enterotoxigenic E. coli, a common cause of traveler’s diarrhea .
Pharmacokinetics
This compound undergoes chemical dissociation in the gastrointestinal tract to bismuth subcarbonate and sodium salicylate . Bismuth is minimally absorbed, but the salicylate is readily absorbed . The salicylic acid is absorbed and therapeutic concentrations of salicylic acid can be found in blood after this compound administration .
Result of Action
The result of this compound’s action is the relief of various gastrointestinal symptoms, such as nausea, heartburn, indigestion, upset stomach, and diarrhea . It is also used to eradicate H. pylori infection in patients with duodenal ulcer disease .
Action Environment
The action of this compound is influenced by the physiological environment of the gastrointestinal tract. Research is ongoing to develop new bismuth compounds and approaches to overcome this challenge .
Biochemical Analysis
Biochemical Properties
It is believed to react with other anions like bicarbonate and phosphate to form bismuth subcarbonate and bismuth phosphate salts .
Cellular Effects
Bismuth subsalicylate has been shown to have significant effects on various types of cells and cellular processes. For instance, it is used for the treatment of ulcers and H. pylori infection .
Molecular Mechanism
The molecular mechanism of this compound is complex and multi-targeted. It eradicates H. pylori through a combination of bioinformatics analysis and bioassays .
Temporal Effects in Laboratory Settings
Its layered structure and the presence of various disorders, including variations in the stacking of layers, have been revealed through high-resolution scanning transmission electron microscopy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth subsalicylate can be synthesized through the reaction of bismuth oxide with salicylic acid. The reaction is typically carried out in an aqueous medium, where bismuth oxide is gradually added to a heated solution of salicylic acid. The reaction proceeds as follows:
Bi2O3+2C7H6O3→2C7H5BiO4+H2O
The product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of advanced filtration and drying techniques further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Bismuth subsalicylate undergoes various chemical reactions, including hydrolysis, oxidation, and complexation. In the gastrointestinal tract, it hydrolyzes to form bismuth oxychloride and salicylic acid .
Common Reagents and Conditions:
Hydrolysis: In acidic conditions, this compound hydrolyzes to produce bismuth oxychloride and salicylic acid.
Oxidation: this compound can be oxidized to form bismuth oxide and other bismuth salts.
Complexation: It forms complexes with various ligands, enhancing its antibacterial properties
Major Products Formed:
Bismuth Oxychloride: Formed during hydrolysis in the stomach.
Salicylic Acid: Also a product of hydrolysis, contributing to its anti-inflammatory effects
Scientific Research Applications
Bismuth subsalicylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various bismuth-based compounds and as a reagent in analytical chemistry.
Medicine: Extensively used to treat gastrointestinal disorders, including diarrhea and indigestion. .
Industry: Utilized in the production of pharmaceuticals and as a component in some cosmetic products
Comparison with Similar Compounds
Bismuth subsalicylate is unique among bismuth compounds due to its combined antidiarrheal, anti-inflammatory, and antibacterial properties. Similar compounds include:
Bismuth Subgallate: Used for its deodorizing and astringent properties.
Bismuth Citrate: Employed in some cosmetic formulations and as a dietary supplement.
Bismuth Subnitrate: Utilized in medical and cosmetic applications for its protective and soothing effects.
Compared to these compounds, this compound stands out for its broad-spectrum efficacy in treating gastrointestinal disorders and its well-documented safety profile .
Properties
InChI |
InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+2;/p-2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWLKDFBINPHFT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)O[Bi]O2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BiO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024622 | |
Record name | Bismuth subsalicylate | |
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Molecular Weight |
363.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bismuth subsalicylate appears as white crystalline powder or fluffy white solid. (NTP, 1992), Dry Powder; Liquid, White or nearly white odorless solid; [Merck Index] White or yellow odorless powder; [MSDSonline] | |
Record name | BISMUTH SUBSALICYLATE | |
Source | CAMEO Chemicals | |
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Record name | 4H-1,3,2-Benzodioxabismin-4-one, 2-hydroxy- | |
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Record name | Bismuth subsalicylate | |
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Solubility |
Insoluble (<1 mg/ml at 71.1 °F) (NTP, 1992), ALMOST INSOL IN WATER OR ALCOHOL, SOL IN ACIDS & ALKALIES; INSOL IN ETHER, SOL IN OIL | |
Record name | BISMUTH SUBSALICYLATE | |
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Record name | BISMUTH SUBSALICYLATE | |
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Vapor Pressure |
0.00000607 [mmHg] | |
Record name | Bismuth subsalicylate | |
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Mechanism of Action |
The exact mechanism of bismuth subsalicylate is not fully understood. Bismuth subsalicylate is an insoluble complex that constitutes salicylic acid and trivalent bismuth. Once orally administered, bismuth subsalicylate hydrolyzes in the stomach into bismuth oxychloride, which is minimally absorbed into the bloodstream, and salicylic acid, which is almost completely absorbed. Bismuth interacts with other anions and compounds, such as hydrochloric acid, bicarbonate, phosphate, and hydrogen sulfide, in the gastrointestinal tract to form bismuth salts such as bismuth oxychloride, bismuth subcarbonate, bismuth phosphate, and bismuth sulfide. Bismuth salts possess bactericidal and antimicrobial activity, mainly by preventing bacteria from binding and growing on the mucosal cells of the stomach. It has no effects on normal gut flora. By preventing bacteria from binding to mucosal cells, bismuth subsalicylate prevents intestinal secretion and fluid loss, promotes fluid and electrolyte reabsorption, reduces gastrointestinal inflammation, and promotes the healing of pre-existing ulcer in the stomach. Salicylic acid from dissociated bismuth subsalicylate adds to the anti-inflammatory actions of bismuth salts by inhibiting the cyclooxygenase enzyme and limiting the formation of prostaglandin, a pro-inflammatory mediator. Bismuth subsalicylate exhibits cytoprotective and demulcent activity, which makes it an effective drug in peptic ulcer disease. It blocks the adhesion of H. pylori to the gastric epithelial cells and blocks the bacteria's enzyme activities, including phospholipase, protease, and urease., IN THE Y-1 ADRENAL CELL TISSUE CULTURE SYSTEM, A PREPN CONTAINING BISMUTH SUBSALICYLATE REDUCED THE ACTIVITY OF CRUDE TOXIN FROM VIBRIO CHOLERAE BY 104-FOLD AS COMPARED WITH THE ACTIVITY OF CONTROLS. SIMILAR RESULTS WERE OBTAINED USING THE ADULT RABBIT LIGATED INTESTINAL LOOP MODEL. THE PREPN FAILED TO AFFECT CRUDE ESCHERICHIA COLI OR CHOLERA TOXIN ACTIVITY ONCE THESE TOXINS HAD BECOME BOUND TO INTESTINAL MUCOSA., ATTAPULGITE & PEPTO-BISMOL WERE EFFECTIVE IN REDUCING FLUID ACCUMULATION IN LIGATED SEGMENTS OF PIG INTESTINE INFECTED WITH ENTEROPATHOGENIC ESCHERICHIA COLI. FOR PEPTO-BISMOL THIS EFFECT WAS ASSOCIATED WITH AN ANTIBACTERIAL AS WELL AS AN ANTITOXIC EFFECT, PROBABLY DUE TO ITS ABSORBENT PROPERTIES. AN ASPIRIN-LIKE EFFECT IN THE GUT DUE TO THE ACTIVE INGREDIENT BISMUTH SUBSALICYLATE MAY HAVE CONTRIBUTED TO THE EFFECTIVENESS OF PEPTO-BISMOL. | |
Record name | Bismuth subsalicylate | |
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Record name | BISMUTH SUBSALICYLATE | |
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Color/Form |
MICROSCOPIC PRISMS, WHITE, BULKY CRYSTALLINE POWDER | |
CAS No. |
14882-18-9 | |
Record name | BISMUTH SUBSALICYLATE | |
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Record name | Bismuth subsalicylate | |
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Record name | 4H-1,3,2-Benzodioxabismin-4-one, 2-hydroxy- | |
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Record name | Bismuth oxide salicylate | |
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Record name | BISMUTH SUBSALICYLATE | |
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Melting Point |
>350 | |
Record name | Bismuth subsalicylate | |
Source | DrugBank | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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